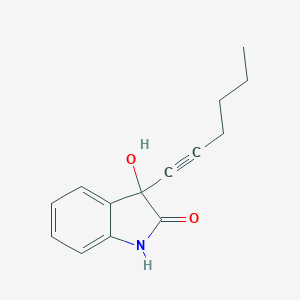

3-(1-Hexynyl)-3-hydroxy-2-indolinone

Vue d'ensemble

Description

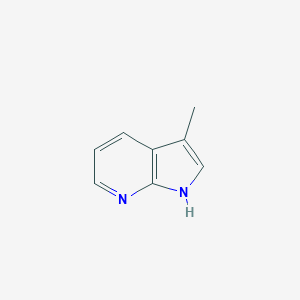

“3-(1-Hexynyl)-3-hydroxy-2-indolinone” is a complex organic compound that contains an indolinone moiety, which is a type of heterocyclic compound. The indolinone structure is a key component in many biologically active compounds and pharmaceuticals . The compound also contains a hexynyl group, which is a six-carbon chain with a triple bond, and a hydroxy group (OH), which is often involved in hydrogen bonding and can increase a compound’s solubility in water .

Molecular Structure Analysis

The molecular structure of “3-(1-Hexynyl)-3-hydroxy-2-indolinone” would be characterized by the presence of an indolinone ring, a hexynyl chain, and a hydroxy group . The triple bond in the hexynyl group could potentially introduce some interesting electronic properties, and the hydroxy group could form hydrogen bonds with other molecules .

Chemical Reactions Analysis

The chemical reactions of “3-(1-Hexynyl)-3-hydroxy-2-indolinone” would depend on the conditions and the reagents present. The hydroxy group could potentially be deprotonated to form a nucleophile, and the triple bond in the hexynyl group could potentially undergo addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-Hexynyl)-3-hydroxy-2-indolinone” would be influenced by its functional groups. The hydroxy group could increase its solubility in water, and the triple bond could affect its electronic properties .

Applications De Recherche Scientifique

Enantioselective Aldol Reactions

3-(1-Hexynyl)-3-hydroxy-2-indolinone derivatives are utilized in enantioselective aldol reactions, particularly in the synthesis of chiral 3-substituted 3-hydroxy-2-oxindoles. These oxindoles, such as 3-hydroxy-3-(2-oxocyclohexyl)-2-indolinone, show potential as intermediates for pharmaceutically important compounds and exhibit anticonvulsant activities (Kimura et al., 2016).

Mast Cell Degranulation Inhibition

Indolinone derivatives, specifically (E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinone, have been identified as inhibitors of mast cell degranulation. This compound, derived from the herb Isatis tinctoria, has shown efficacy in preventing IgE-sensitized mast cell degranulation without affecting upstream signaling (Kiefer et al., 2010).

Synthetic Intermediates for Natural Products

3,3-Disubstituted 2-indolinones are synthesized for use as intermediates in creating reverse prenylated marine natural products, such as flustramines A and C. These compounds have potential biological significance (Fuchs & Funk, 2005).

Organic Solar Cells

Indolinone-substituted methanofullerenes have been investigated as electron acceptors in organic solar cells. These derivatives, such as HBIM, offer advantages in synthesis and purification over standard fullerenes and demonstrate considerable power conversion efficiency (Valitov et al., 2012).

Cancer Therapy

2-Indolinone is a critical scaffold in cancer therapy research, with numerous patents filed for derivatives with potential chemotherapeutic applications. These compounds have shown preclinical efficacy in cancer chemotherapy (Leoni et al., 2016).

Antioxidant Potential

Indolinonic hydroxylamine (IH) derivatives, considered artificial antioxidants, show promise in preventing lipid peroxidation. Their activity in polar and non-polar environments has been studied, demonstrating significant efficacy in lipid environments (Vo et al., 2019).

Alzheimer's Disease Treatment

Indolinone-based acetylcholinesterase inhibitors, particularly those bearing benzylpyridinium moiety, have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds have shown potent inhibitory activity against acetylcholinesterase, surpassing standard drugs like donepezil (Akrami et al., 2014).

Safety And Hazards

Orientations Futures

The future research directions for “3-(1-Hexynyl)-3-hydroxy-2-indolinone” could involve exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, and materials science. Further studies could also focus on optimizing its synthesis and characterizing its properties in more detail .

Propriétés

IUPAC Name |

3-hex-1-ynyl-3-hydroxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-3-4-7-10-14(17)11-8-5-6-9-12(11)15-13(14)16/h5-6,8-9,17H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJPHFOZSJSLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933800 | |

| Record name | 3-(Hex-1-yn-1-yl)-3H-indole-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Hexynyl)-3-hydroxy-2-indolinone | |

CAS RN |

149916-72-3 | |

| Record name | 3-(1-Hexynyl)-3-hydroxy-2-indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149916723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hex-1-yn-1-yl)-3H-indole-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

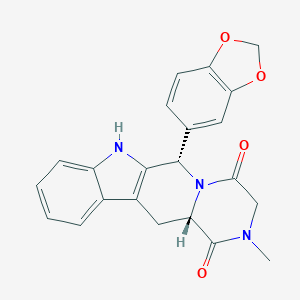

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

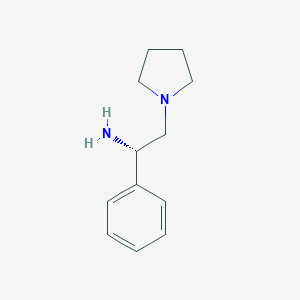

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)

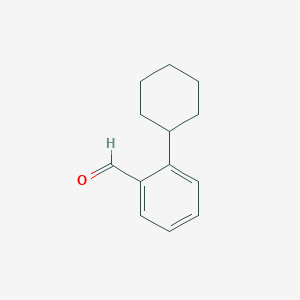

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

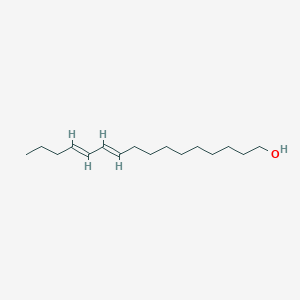

![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)